Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is a complex organic compound featuring a pyrazole and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate typically involves the reaction of 4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole or pyrimidine rings.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid or converted to other esters or amides using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Hydrochloric acid for hydrolysis, alcohols or amines for ester or amide formation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrazole or pyrimidine derivatives.
Substitution: Carboxylic acids, esters, or amides.
Scientific Research Applications
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of pyrazole and pyrimidine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Enzymes and receptors involved in inflammation, microbial growth, or cancer cell proliferation.
Pathways: May inhibit key enzymes or disrupt cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate
- Ethyl 2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate
- Ethyl 2-(4-chloro-1H-pyrazol-3-yl)acetate
Uniqueness
Ethyl 2-((4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds with only one of these heterocyclic structures .
Properties
IUPAC Name |
ethyl 2-[4-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-5-20-12(19)8-21-14-15-7-6-11(16-14)13-9(2)17-18(4)10(13)3/h6-7H,5,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOPZJMVGLWGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CC(=N1)C2=C(N(N=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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